[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol
Overview
Description
1-(3-Chlorobenzoyl)piperidin-4-yl]methanol, also known as CBPM, is a chemical compound with a wide range of applications in the scientific research field. Its properties make it an ideal candidate for use in laboratory experiments in various fields such as pharmacology, biochemistry, and physiology. CBPM has been widely studied and is known to be an effective tool for studying a variety of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Studies have focused on synthesizing compounds similar to [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. These compounds were synthesized using condensation reactions with various sulfonyl chlorides in specific solvents and bases. The processes involved careful manipulation of chemical reactions to achieve the desired molecular structure (Girish et al., 2008); (Benakaprasad et al., 2007).
Crystal Structure Analysis : X-ray crystallography has been extensively used to investigate the crystal structures of these compounds, revealing key details like the chair conformation of the piperidine ring and the geometry around sulfur atoms. These studies are crucial for understanding the molecular arrangement and potential reactivity of the compound (Girish et al., 2008); (Benakaprasad et al., 2007).
Potential Applications in Medicinal Chemistry
Antiproliferative Activity : Research has indicated that derivatives of diphenyl(piperidin-4-yl)methanol exhibit antiproliferative properties. These compounds have been tested against various human cell lines, showing potential as agents in cancer therapy. This highlights the relevance of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol and its derivatives in the field of medicinal chemistry and cancer research (Prasad et al., 2010).
Antimicrobial and Antitubercular Activities : Some studies have explored the antimicrobial and antitubercular activities of related compounds. These findings suggest potential applications in treating bacterial infections and tuberculosis, indicating a broader scope of medical applications for [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol derivatives (Malikarjuna et al., 2014).
Chemical Properties and Reactions
Stereochemistry of Ionic Thiol Addition : Studies on similar compounds involving piperidine-catalyzed reactions with benzoyl groups indicate specific stereochemical outcomes. These insights are important for understanding the reactivity and potential transformations of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol in various chemical contexts (Omar & Basyouni, 1974).
Reactivity and Synthesis : The reactivity of related compounds in different solvents and conditions provides valuable information for synthesizing and manipulating [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol and its derivatives. This can be crucial for developing new pharmaceuticals or materials (Coppens et al., 2010).
properties
IUPAC Name |
(3-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHJOJRUSZPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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